
(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid
描述
(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid: is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluorine atom and a hydroxymethyl group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride (NaBH4).
Borylation: The resulting 4-fluoro-2-(hydroxymethyl)benzyl alcohol undergoes borylation using a boron reagent like bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3).
The reaction conditions typically involve:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Room temperature to 80°C.
Catalyst: Palladium(II) acetate (Pd(OAc)2) or a similar palladium catalyst.
Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., THF), temperature (50-100°C).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvent (e.g., water, acetone), temperature (room temperature to reflux).
Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., ethanol, DMF), temperature (room temperature to 80°C).
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 4-Fluoro-2-carboxyphenylboronic acid.
Substitution: Substituted phenylboronic acids with various functional groups replacing the fluorine atom.
科学研究应用
Chemistry
In chemistry, (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions. It serves as a building block for the construction of biaryl structures, which are common in pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to create boron-containing biomolecules that can interact with biological systems. It is also employed in the development of boron-based drugs and diagnostic agents.
Medicine
In medicine, this compound is explored for its potential in boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with boron-containing compounds.
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-boron bonds.
作用机制
The mechanism by which (4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid exerts its effects involves the formation of stable boron-carbon bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.
相似化合物的比较
Similar Compounds
4-Fluorophenylboronic acid: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
4-(Hydroxymethyl)phenylboronic acid: Lacks the fluorine atom, affecting its reactivity in nucleophilic aromatic substitution.
2-(Hydroxymethyl)phenylboronic acid: The position of the hydroxymethyl group affects its steric and electronic properties.
Uniqueness
(4-Fluoro-2-(hydroxymethyl)phenyl)boronic acid is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the phenyl ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
[4-fluoro-2-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,10-12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCNOFNVHZOFOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)CO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648090 | |
| Record name | [4-Fluoro-2-(hydroxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1061223-45-7 | |
| Record name | [4-Fluoro-2-(hydroxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(1,2-Dimethyl-3-indolyl)-3-[4-(diethylamino)-2-methylphenyl]phthalide](/img/structure/B1343911.png)
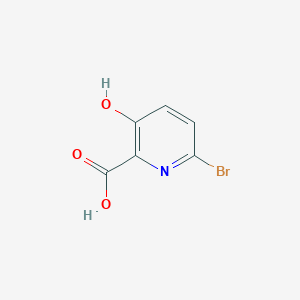
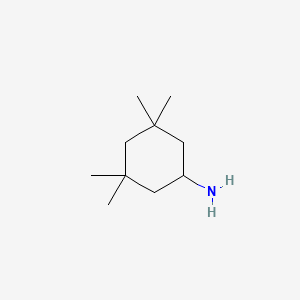


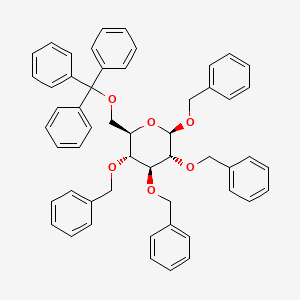
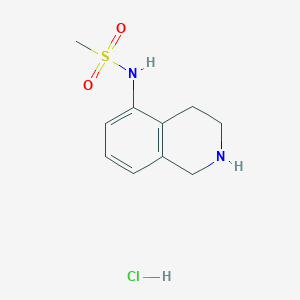



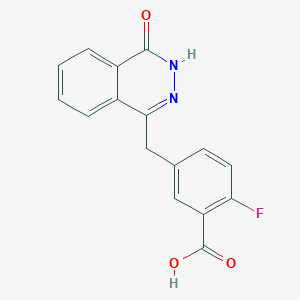
![(2e)-3-{3-[6-(4-Methyl-1,4-Diazepan-1-Yl)pyrazin-2-Yl]phenyl}prop-2-Enoic Acid](/img/structure/B1343932.png)


